
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
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Overview
Description
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core substituted with bromobenzyl and diiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromobenzylamine, which is then reacted with 6,8-diiodoquinazolinone under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diiodo groups can be reduced to form mono-iodo or non-iodinated derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets in biological systems. The bromobenzyl and diiodo groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity. This can result in antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzyl group but lacks the quinazolinone core.
6,8-Diiodoquinazolinone: Contains the quinazolinone core with diiodo substitutions but lacks the bromobenzyl group.
Triazolo[4,3-a]pyrazine derivatives: These compounds have similar antibacterial properties and are used in similar research applications.
Uniqueness
3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the combination of bromobenzyl and diiodo groups on the quinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone belongs to the quinazolinone class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, reviewing its synthesis, structure-activity relationships (SAR), and its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of This compound can be represented as follows:
This compound features a quinazolinone core with bromine and iodine substituents that significantly influence its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired derivative.
Synthesis Methodology
The synthesis of quinazolinones often employs methods such as:
- Condensation Reactions : Involving amino acids or amines with carbonyl compounds.
- Cyclization Techniques : Utilizing cyclization agents to form the quinazolinone ring.
Recent studies have demonstrated various synthetic pathways that yield high purity and yield of quinazolinone derivatives, which are crucial for biological testing .
Antimicrobial Properties
Research indicates that quinazolinones exhibit significant antimicrobial activity. For instance, derivatives of 4(3H)-quinazolinones have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens such as Candida albicans.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy can be quantified using MIC values. For example:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 16 |
Other derivatives | C. albicans | 8 |
Novel analogs | A. niger | 32 |
These values indicate that This compound has promising antibacterial properties, particularly against gram-positive bacteria .
Cytotoxic Effects
In addition to antimicrobial activity, quinazolinones have been evaluated for their cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with key molecular targets involved in cell cycle regulation.
Case Studies
-
In Vitro Studies : Various studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of epidermal growth factor receptor (EGFR) signaling.
- Disruption of microtubule dynamics leading to cell cycle arrest.
- In Vivo Efficacy : Animal models have shown that certain quinazolinones can reduce tumor size significantly when administered at specific dosages, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. The presence and position of substituents on the quinazoline ring play a pivotal role in determining activity:
- Bromine and Iodine Substituents : These halogens enhance lipophilicity and may improve binding affinity to target proteins.
- Benzylic Substituents : Such as the 4-bromobenzyl group, which can influence the overall biological profile by modulating interactions with cellular targets .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of This compound suggests good oral bioavailability and low clearance rates in preliminary studies. However, further investigations into its toxicity are necessary to establish safety profiles for potential therapeutic use.
Properties
CAS No. |
302913-28-6 |
---|---|
Molecular Formula |
C15H9BrI2N2O |
Molecular Weight |
566.96 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9BrI2N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2 |
InChI Key |
JWJCJTWAJZSOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)Br |
Origin of Product |
United States |
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